

Application Notes and Protocols for Andolast Clinical Trials in Asthma Patients

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for conducting clinical trials of **Andolast** in patients with mild to moderate asthma. The protocols are based on established methodologies and findings from prior clinical investigations of **Andolast**.

Introduction

Andolast is an investigational drug identified as an airway-specific anti-inflammatory agent with a multifaceted mechanism of action, making it a promising candidate for the treatment of asthma.[1] It functions as a mast cell stabilizer by inhibiting the influx of calcium ions into these cells, thereby preventing the release of histamine, leukotrienes, and pro-inflammatory cytokines such as Interleukin-4 (IL-4) and IL-13.[1][2] Furthermore, **Andolast** has been shown to inhibit the synthesis of Immunoglobulin E (IgE), a key mediator in allergic asthma, by reducing IL-4 mRNA levels in T cells and the expression of epsilon germline transcripts.[3]

Clinical evidence from the multicenter, randomized, placebo-controlled ANDAST trial has demonstrated that **Andolast** is significantly more effective than placebo in a dose-dependent manner for improving airflow, controlling asthma symptoms, and reducing exacerbations in patients with mild to moderate asthma.[4]

I. Data Presentation: Summary of Quantitative Data



The following tables summarize key quantitative data from clinical trials of **Andolast**, providing a clear comparison of its efficacy and pharmacokinetic profile at different dosages.

Table 1: Efficacy of Andolast in Mild to Moderate Asthma

(12-Week Treatment)[4]

Parameter	Placebo (n=146)	Andolast 2 mg t.i.d. (n=131)	Andolast 4 mg t.i.d. (n=128)	Andolast 8 mg t.i.d. (n=144)
Change in FEV1 (%)	-	Significant improvement (p=0.011 vs placebo)	Significant improvement (p=0.011 vs placebo)	Significant improvement (p=0.011 vs placebo)
Asthma Control Days	Baseline	Significantly increased	Significantly increased	Significantly increased
Symptom-Free Days	Baseline	Significantly increased	Significantly increased	Significantly increased
Rescue Medication Use (puffs/day)	Baseline	Significantly reduced	Significantly reduced	Significantly reduced
Asthma Exacerbations	Baseline	Significantly decreased	Significantly decreased	Significantly decreased

Table 2: Pharmacokinetic Parameters of Single Inhaled Doses of Andolast in Mild Asthmatic Patients



Parameter	Andolast 2 mg	Andolast 4 mg	Andolast 8 mg
Cmax (ng/mL)	6.3	10.9	30.5
tmax (min, median)	30	52.5	30
AUCt (ng·min/mL)	1852	2889	7677
Apparent Plasma Clearance (CL/F) (mL/min)	1168	1143	1141
Apparent Volume of Distribution (Vz/F) (L)	430	468	486
Apparent Elimination Half-life (h)	4.5	5.0	4.6

II. Experimental Protocols

This section provides detailed methodologies for the key experiments to be conducted during a clinical trial of **Andolast** in asthma patients.

Study Design and Patient Population

A randomized, double-blind, placebo-controlled, multicenter study is the recommended design to evaluate the efficacy and safety of **Andolast**.

- Patient Population: Symptomatic adult patients (18-65 years) with a clinical diagnosis of mild to moderate persistent asthma.
- Inclusion Criteria:
 - Forced Expiratory Volume in one second (FEV1) between 60% and 90% of predicted value.
 - Demonstrated reversibility of airflow obstruction (≥12% and 200 mL increase in FEV1 after inhalation of a short-acting β2-agonist).
 - \circ Use of short-acting β 2-agonists as rescue medication.



- Exclusion Criteria:
 - History of life-threatening asthma.
 - Respiratory tract infection or asthma exacerbation within the last 4 weeks.
 - Current smokers or former smokers with a history of >10 pack-years.

Treatment Regimen

- Screening Phase: A 2-week run-in period to establish baseline asthma symptoms and medication use.
- Treatment Phase: 12 weeks of treatment with one of the following, administered three times daily (t.i.d.) via a dry powder inhaler:
 - Andolast 2 mg
 - Andolast 4 mg
 - Andolast 8 mg
 - Placebo
- Follow-up Phase: A 2-week follow-up period after the last dose of the study drug.

Efficacy and Safety Assessments

- Objective: To assess the effect of Andolast on airway obstruction.
- Methodology: Spirometry will be performed according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines.[5]
 - Patients should withhold short-acting bronchodilators for at least 6 hours and long-acting bronchodilators for at least 12 hours before testing.
 - Calibrate the spirometer daily.
 - The patient should be seated comfortably.



- The patient inhales maximally, then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.
- A minimum of three acceptable maneuvers should be performed, with the two largest FEV1 and FVC values within 150 mL of each other.
- The highest FEV1 and FVC values will be recorded.
- Schedule: PFTs will be performed at baseline and at weeks 2, 4, 8, and 12 of the treatment period.
- Objective: To monitor daily variations in airflow obstruction.
- Methodology: Patients will be provided with a portable peak flow meter and a diary.[6][7]
 - Patients should stand or sit upright.
 - The marker on the peak flow meter is set to zero.
 - The patient takes a deep breath and places their lips tightly around the mouthpiece.
 - The patient blows out as hard and as fast as possible.
 - The reading is recorded in the diary.
 - Steps 2-5 are repeated two more times, and the highest of the three readings is recorded.
- Schedule: PEFR will be measured twice daily (morning and evening) before taking the study medication.
- Objective: To assess the impact of Andolast on the patient's quality of life.
- Methodology: The Standardized Asthma Quality of Life Questionnaire (AQLQ(S)) will be used.[1][8][9] This questionnaire consists of 32 items across four domains: symptoms, activity limitation, emotional function, and environmental stimuli.[1] Each item is scored on a 7-point scale, where 1 indicates maximum impairment and 7 indicates no impairment.[1]

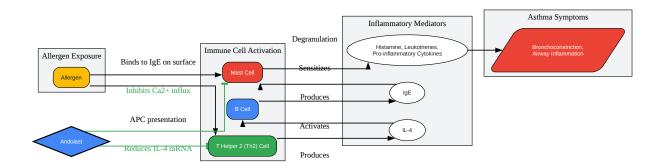


- Schedule: The AQLQ(S) will be administered at baseline and at the end of the 12-week treatment period.
- Objective: To record daily asthma symptoms and rescue medication use.
- Methodology: Patients will be provided with a daily diary to record:
 - Severity of asthma symptoms (e.g., cough, wheeze, shortness of breath) on a graded scale.
 - Number of nighttime awakenings due to asthma.
 - Number of puffs of rescue medication (short-acting β2-agonist) used.
- Schedule: Daily throughout the screening, treatment, and follow-up periods.
- Objective: To evaluate the safety and tolerability of Andolast.
- Methodology:
 - Recording of all adverse events (AEs) and serious adverse events (SAEs).
 - Physical examinations.
 - Vital signs monitoring.
 - Electrocardiograms (ECGs).
 - Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
- Schedule: Safety assessments will be conducted at each study visit.

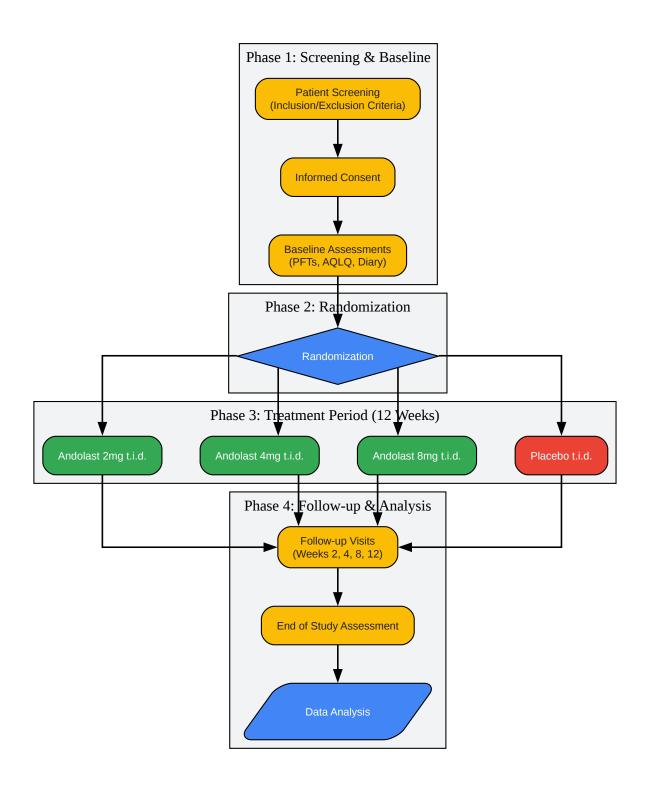
III. Mandatory Visualizations Signaling Pathway of Andolast in Allergic Asthma

The following diagram illustrates the proposed mechanism of action of **Andolast** within the signaling cascade of allergic asthma.









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References

- 1. Asthma Quality of Life Questionnaire (AQLQ) | APTA [apta.org]
- 2. What is Andolast used for? [synapse.patsnap.com]
- 3. Andolast acts at different cellular levels to inhibit immunoglobulin E synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Andolast in Mild to Moderate Asthma: A Randomized, Controlled, Double-Blind Multicenter Study (The Andast Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Function Tests StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ccim.org [ccim.org]
- 7. Peak flow | Asthma + Lung UK [asthmaandlung.org.uk]
- 8. Qoltech Measurement of Health-Related Quality of Life & Asthma Control [goltech.co.uk]
- 9. Validation of a standardized version of the Asthma Quality of Life Questionnaire PubMed [pubmed.ncbi.nlm.nih.gov]
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